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Compound of Interest

Compound Name: Dimethylsulfamoyl fluoride

Cat. No.: B1616867

Dimethylsulfamoyl fluoride (DMSF), with the chemical formula C2HsFNO:S, is a sulfamoyl
fluoride that has garnered interest in various chemical fields.[1] It serves as a key reagent in
Sulfur(VI) Fluoride Exchange (SUFEX) reactions, a novel class of click chemistry
transformations, and shows promise as a stable solvent for high-voltage lithium-metal batteries.
[1][2][3] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine
atom, and the nitrogen of a dimethylamino group.[4] Given its reactivity and applications, a
thorough understanding of its molecular structure and purity is paramount. This guide provides
an in-depth analysis of the spectroscopic data for DMSF, focusing on Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers and professionals
in chemical synthesis and materials science.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in
solution. For Dimethylsulfamoyl fluoride, multinuclear NMR experiments, including tH, 13C,
and °F NMR, provide a definitive and comprehensive characterization of its molecular
framework.

'H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of DMSF is characterized by its simplicity, which is a direct reflection
of the molecule's symmetry.
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e Chemical Shift and Multiplicity: The two methyl (CHs) groups are chemically and
magnetically equivalent. Consequently, they produce a single, sharp resonance signal. This
signal appears as a singlet at approximately & 3.15 ppm.[1] The downfield shift from typical
aliphatic amines is due to the significant electron-withdrawing effect of the adjacent sulfamoyl
fluoride moiety (-SO2F), which deshields the protons. The signal integrates to six hydrogens,
confirming the presence of the two methyl groups.[1]

o Causality of the Singlet: The signal is a singlet because there are no adjacent protons to
induce spin-spin coupling. While four-bond coupling to the fluorine atom (*JHF) is
theoretically possible, it is typically very small and often not resolved in standard *H NMR
spectra, resulting in a sharp singlet rather than a doublet.

9F NMR Spectroscopy: A Highly Sensitive Nuclear
Probe

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high
gyromagnetic ratio, and a nuclear spin of ¥2, making it nearly as sensitive as 'H.[5][6] Its large
chemical shift dispersion provides high resolution and sensitivity to the local electronic
environment.[5][7]

o Chemical Shift: The 1°F NMR spectrum of DMSF is expected to show a single resonance.
While specific data for DMSF is not always detailed, related sulfamoyl fluoride compounds
consistently exhibit *°F chemical shifts in the range of +50 to +55 ppm (relative to CFCls).[1]
For instance, similar sulfamoyl fluoride moieties in functionalized nucleosides have been
reported with chemical shifts of 6F = 53.93 ppm and &F = 52.49 ppm.[2] This specific
chemical shift range is characteristic of the S(VI)-F bond in this electronic environment.

3C NMR Spectroscopy: Carbon Skeleton Analysis

The 3C NMR spectrum provides information about the carbon framework of the molecule.

o Chemical Shift: Similar to the proton spectrum, the two methyl carbons are equivalent and
will produce a single signal in the aliphatic region of the spectrum. While detailed chemical
shift assignments are limited in published literature, the electron-withdrawing nature of the N-
sulfonyl group is expected to shift this signal downfield compared to a simple aliphatic amine
like dimethylamine.[1]
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Summary of NMR Spectroscopic Data

The following table summarizes the key NMR data for Dimethylsulfamoyl fluoride.

Chemical Shift (5, o Integration/Assign
Nucleus Multiplicity
ppm) ment
H ~3.15 Singlet 6H, -N(CH3s)2
19F ~50-55 Singlet 1F, -SO2F
13C Not widely reported Singlet 2C, -N(CH3)2

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality, reproducible NMR spectra of DMSF.
e Sample Preparation:

o Select a suitable deuterated solvent. Chloroform-d (CDCIs) or Acetonitrile-ds are common
choices. Ensure the solvent is of high purity with low residual water content.[8]

o Accurately weigh approximately 5-10 mg of Dimethylsulfamoyl fluoride and dissolve it in
0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

o Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for
referencing the *H and 13C spectra to 0 ppm.[9] For 1°F spectra, Trichlorofluoromethane
(CFCl3) is the standard reference, though secondary standards are often used.

e Instrument Setup & Calibration:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Data Acquisition:
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o H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise
ratio.

o 1°F NMR: Tune the probe to the °F frequency. Acquire the spectrum using a single-pulse
experiment. Proton decoupling may be applied to remove any potential long-range H-F
couplings and produce a sharp singlet.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)
to enhance signal sensitivity and simplify the spectrum to single lines for each unique
carbon. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

Phase correct the spectra.

o

Calibrate the chemical shift axis using the internal standard (TMS at O ppm for *H and 3C).

[¢]

Integrate the signals in the *H spectrum to determine the relative number of protons.

Visualization of NMR Structural Correlations

The following diagram illustrates the relationship between the structure of DMSF and its
expected NMR signals.
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DMSF Functional Groups Characteristic IR Regions (cm™)
S-N Stretch »| ~900-1000
S-F Stretch »| ~800-900
S=0 (sym stretch) ~1180-1210
S=0 (asym stretch) P ~1380-1410
C-H (methyl) »-( ~2900-3000
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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